n-butyl-N-n-propylsulfonamide
Description
n-Butyl-N-n-propylsulfonamide is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) bonded to an n-butyl (C₄H₉) and an n-propyl (C₃H₇) amine substituent. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science applications.
Synthesis typically involves reacting sulfonyl chlorides with alkylamines. For example, compounds like N-[3-(benzenesulfonamido)propyl]benzenesulfonamide (with a propyl chain) and N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide (with a butyl chain) are synthesized via nucleophilic substitution reactions, suggesting similar pathways for the target compound .
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-propylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-5-7-11(9,10)8-6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
BXKAQLOTVABPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonamides
Table 1: Substituent Impact on Bioactivity
| Compound | Alkyl Substituent | Chain Length/Branching | Species Activity |
|---|---|---|---|
| p-Bromo-N-propylbenzenesulfonamide | n-propyl | C₃ (linear) | 10 |
| p-Bromo-N-isobutylbenzenesulfonamide | isobutyl | C₄ (branched) | 12 |
| n-Butyl-N-n-propylsulfonamide | n-butyl + n-propyl | C₄ + C₃ (linear) | Inferred intermediate |
Structural and Electronic Properties
- Chain Length: In N-[3-(benzenesulfonamido)propyl]benzenesulfonamide (C₃ chain), the shorter propyl chain results in tighter molecular packing, while the butyl chain in N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide (C₄ chain) increases conformational flexibility, affecting solubility and crystallinity .
Table 2: Structural and Electronic Comparisons
| Compound | Key Feature | Impact on Properties |
|---|---|---|
| This compound | Linear C₄ + C₃ chains | Moderate flexibility, lower crystallinity |
| N-{4-[(benzenesulfonyl)amino]butyl}... | Butyl chain (C₄) | Increased flexibility |
| p-Bromo-N-propylbenzenesulfonamide | Bromine substituent | Enhanced electrophilicity |
Spectroscopic and Computational Insights
- DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide , B3LYP/6-311G(d,p) calculations revealed HOMO-LUMO energy gaps (~4.5 eV) and thermodynamic stability, suggesting that similar methods could predict This compound 's reactivity .
- Hirshfeld Surface Analysis : Studies on sulfonamides highlight the role of hydrogen bonding (N-H···O) in stabilizing crystal structures, a feature likely shared by the target compound .
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